molecular formula C7H8N2O2 B11766366 3-(1H-Imidazol-2-yl)-2-methylacrylic acid

3-(1H-Imidazol-2-yl)-2-methylacrylic acid

Cat. No.: B11766366
M. Wt: 152.15 g/mol
InChI Key: YYEDPLQGULRCGV-SNAWJCMRSA-N
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Description

3-(1H-Imidazol-2-yl)-2-methylacrylic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms The imidazole ring is known for its presence in many biologically active molecules, including histidine and histamine

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)-2-methylacrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The double bonds in the acrylic acid moiety can be reduced to form saturated derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, sulfonyl chlorides, and alkylating agents.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Saturated acrylic acid derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-(1H-Imidazol-2-yl)-2-methylacrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)-2-methylacrylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Histamine: A biogenic amine derived from histidine.

    Metronidazole: An antibiotic with an imidazole ring.

    Omeprazole: A proton pump inhibitor containing an imidazole ring.

Uniqueness

3-(1H-Imidazol-2-yl)-2-methylacrylic acid is unique due to the presence of both the imidazole ring and the acrylic acid moiety. This combination imparts distinct chemical properties, such as the ability to undergo a wide range of chemical reactions and interact with various biological targets .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(E)-3-(1H-imidazol-2-yl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-5(7(10)11)4-6-8-2-3-9-6/h2-4H,1H3,(H,8,9)(H,10,11)/b5-4+

InChI Key

YYEDPLQGULRCGV-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\C1=NC=CN1)/C(=O)O

Canonical SMILES

CC(=CC1=NC=CN1)C(=O)O

Origin of Product

United States

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